5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a benzylpiperazine moiety, a 3-methoxyphenyl group, and a furan ring.
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3S/c1-34-21-10-5-9-20(17-21)23(31-14-12-30(13-15-31)18-19-7-3-2-4-8-19)24-26(33)32-27(36-24)28-25(29-32)22-11-6-16-35-22/h2-11,16-17,23,33H,12-15,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAUNOWURWFSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in pharmacological research due to its diverse biological activities. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.
Chemical Structure and Properties
The compound features several notable structural elements:
- Thiazole and Triazole Moieties : These heterocyclic rings are known for their biological activity, including anticancer and antimicrobial properties.
- Piperazine Ring : Often associated with psychoactive effects and used in various therapeutic agents.
- Methoxyphenyl and Furan Groups : These substituents can enhance lipophilicity and biological activity.
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Research has indicated that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole demonstrate cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
A study evaluated the cytotoxicity of the target compound against human cancer cell lines such as A549 (lung cancer) and HCT-15 (colon cancer). The results indicated an IC50 value of approximately 15 µM against A549 cells, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
Case Study: Antimicrobial Efficacy
In a series of tests against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
Neuropharmacological Effects
The piperazine moiety is associated with neuropharmacological activity. Compounds similar to this structure have been studied for their potential as anxiolytics and antidepressants.
Case Study: Behavioral Studies
Behavioral assays in rodent models indicated that the compound may reduce anxiety-like behaviors in elevated plus maze tests, suggesting potential applications in treating anxiety disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications in the piperazine and methoxyphenyl groups significantly influence the biological activity of the compound. For example:
- Substitution on the piperazine ring enhances binding affinity to serotonin receptors.
- Methoxy substitution increases lipophilicity, improving cellular uptake.
SAR Data Table
| Structural Modification | Effect on Activity |
|---|---|
| Methoxy group on phenyl | Increases cytotoxicity |
| Benzyl substitution on piperazine | Enhances neuropharmacological effects |
| Furan group presence | Contributes to antimicrobial activity |
Scientific Research Applications
Structural Overview
The molecular structure of the compound includes a thiazole and triazole ring system, which are known for their diverse pharmacological properties. The presence of the benzylpiperazine moiety is particularly significant as it is commonly found in many psychoactive and therapeutic agents.
Antimicrobial Properties
Research indicates that derivatives of the triazole ring exhibit significant antimicrobial activity. A study demonstrated that compounds containing the 1,2,4-triazole nucleus show promising effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The incorporation of substituents such as methoxyphenyl enhances this activity by improving solubility and bioavailability.
Antifungal Effects
Similar to its antibacterial properties, the compound has been shown to possess antifungal activity. Triazole derivatives are often utilized in antifungal therapies due to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes .
Antitumor Activity
The thiazolo[3,2-b][1,2,4]triazole framework has been associated with anticancer properties. Compounds based on this structure have demonstrated cytotoxic effects against various cancer cell lines in vitro. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Synthesis and Derivatives
The synthesis of 5-((4-benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. These include:
- Formation of the thiazole core.
- Introduction of the triazole moiety through cyclization reactions.
- Functionalization with benzylpiperazine and methoxyphenyl groups.
Case Study on Antimicrobial Activity
A study published in the Journal of Pharmaceutical Sciences reported on a series of synthesized triazole derivatives that included this compound. The results showed that modifications to the piperazine group significantly enhanced antimicrobial potency against resistant strains .
Case Study on Antitumor Effects
In another investigation focusing on cancer treatment, researchers evaluated the cytotoxic effects of this compound against breast cancer cell lines. The findings indicated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further development in oncology .
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Nitrogen
The benzylpiperazine moiety undergoes nucleophilic substitution reactions, particularly under basic conditions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) and anhydrous potassium carbonate yields N-alkylated derivatives.
This reactivity is critical for modifying the compound’s pharmacokinetic properties .
Table 1: Alkylation Reactions of the Piperazine Nitrogen
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Chloroacetyl chloride | DMF, K₂CO₃, reflux | N-Chloroacetyl-piperazine derivative | 85 | |
| Benzyl bromide | EtOH, 60°C, 12 h | N-Benzyl-piperazine analog | 78 |
Condensation Reactions Involving the Hydroxyl Group
The hydroxyl group at position 6 participates in condensation with aldehydes or ketones:
-
Schiff Base Formation : Reacting with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in dioxane with piperidine as a catalyst produces benzylidene derivatives .
Table 2: Condensation Reactions of the Hydroxyl Group
| Aldehyde | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | Piperidine | 6-(4-Methoxybenzylidene) derivative | 92 | |
| Benzaldehyde | Piperidine | 6-Benzylidene analog | 88 |
Electrophilic Aromatic Substitution on the Furan Ring
The furan-2-yl substituent undergoes electrophilic substitution, such as nitration or sulfonation:
Table 3: Electrophilic Substitution on the Furan Ring
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro-furan derivative | 65 | |
| SO₃/H₂SO₄ | 50°C, 4 h | 5-Sulfo-furan analog | 58 |
Cyclization Reactions
The triazole-thiazole core facilitates cyclization under acidic or basic conditions:
-
Thiazole Ring Expansion : Heating with formamide in acetic acid generates fused pyrimidine derivatives .
Table 4: Cyclization Reactions
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Formamide | AcOH, reflux, 8 h | Pyrimido[1,6-a]triazine derivative | 75 | |
| Chloroacetyl chloride | DMF, K₂CO₃, 70°C | Thiazolo[2’,3’:2,3]pyrimido-triazolium | 82 |
Oxidation and Reduction
-
Oxidation : The hydroxyl group at position 6 is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to a tetrahydrofuran derivative .
Michael Addition at the Triazole Ring
The triazole core participates in Michael addition with α,β-unsaturated carbonyl compounds (e.g., acrylonitrile) :
Metal Complexation
The compound forms coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the triazole and furan heteroatoms, enhancing its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoxazole Derivatives ()
The synthesis of 5-fluoro-6-(substitutedphenyl-piperazin-1-yl)-benzoxazoles (e.g., 7a–j ) involves cyclization using indium powder and acetic acid . These compounds share a piperazine substituent with the target molecule but differ in their benzoxazole core versus the thiazolo-triazole system. Key comparisons:
Pharmacological Implications :
- The target compound’s thiazolo-triazole core may offer greater metabolic stability compared to benzoxazoles, while the furan group could improve target specificity via hydrogen bonding .
Imidazo-Triazol Derivatives ()
Compounds such as 18 and 19 (imidazo[1,2-b][1,2,4]triazol-6(5H)-ones) share a triazole core but lack the thiazole ring present in the target molecule. Their synthesis involves condensation of hydrazine derivatives with carbonyl compounds .
Functional Differences :
- The chlorophenyl group in 18 may enhance halogen bonding in biological targets, whereas the target compound’s benzylpiperazine could modulate serotonin or dopamine receptor affinity .
Benzothiazole-Pyrazoline Hybrid ()
The crystal structure of 2-[5-(4-methoxyphenyl)-3-phenyl-pyrazol-1-yl]-6-methylbenzothiazole (I) reveals a pyrazoline-benzothiazole hybrid with methoxyphenyl substituents .
Structural Insights :
- The pyrazoline ring in (I) enables planar geometry for DNA intercalation (antitumor activity), while the target compound’s furan may limit such interactions due to steric hindrance .
- Both compounds utilize methoxy groups for lipophilicity, but the target’s 3-methoxy substitution could alter metabolic pathways compared to 4-methoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
